2-(2-Fluoro-4,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
“(2-Fluoro-4,5-dimethoxyphenyl)methanol” is a compound with the molecular formula C9H11FO3 and a molecular weight of 186.18 . It is a solid substance .
Synthesis Analysis
The synthesis of “(2-Fluoro-4,5-dimethoxyphenyl)methanol” involves the reaction of 2-FLUORO-4, 5-dimethoxy-benzaldehyde with sodium tetrahydroborate (NaBH4) in methanol at 0-23 °C for 0.5 h . After quenching with acetone and evaporating the solvent, work-up (CH2C12), drying (MGS04) and evaporation gave the title compound as a crude oily product .Molecular Structure Analysis
The molecular structure of “(2-Fluoro-4,5-dimethoxyphenyl)methanol” contains a total of 44 bond(s). There are 21 non-H bond(s), 6 multiple bond(s), 4 rotatable bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 hydroxyl group(s), 1 secondary alcohol(s), and 2 ether(s) (aromatic) .Scientific Research Applications
Synthesis and Structural Analysis
Boric acid ester intermediates with benzene rings, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and similar compounds, are synthesized through a three-step substitution reaction. Their structures are confirmed using various spectroscopy methods and crystallography, with further investigation into their molecular structures through density functional theory (DFT) and conformational analysis. This analysis reveals consistency between DFT-optimized molecular structures and crystal structures determined by X-ray diffraction. Additional exploration into the molecular electrostatic potential and frontier molecular orbitals offers insights into the physicochemical properties of these compounds (Huang et al., 2021).
Chemical Properties and Reactions
The reaction of substituted 1,3,2-dioxaborolanes with acetonitrile leads to the formation of 2-oxazolines, showcasing the influence of the substituent on the boron atom in the starting cyclic boric ester on the reaction yield. This aligns with calculated values of relative stability for intermediate ions, offering a pathway to explore new chemical reactions and syntheses involving similar boronate compounds (Kuznetsov et al., 2001).
Applications in Material Science and Biology
The synthesis of pinacolylboronate-substituted stilbenes and their application to the synthesis of boron-capped polyenes reveals a method to create boron-containing stilbene derivatives. This methodology allows for the synthesis of compounds potentially useful in new materials for LCD technology and as therapeutic candidates for neurodegenerative diseases, showcasing the compound's relevance in developing advanced materials and medicinal research (Das et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be used in metal-catalyzed carbon-carbon bond formation reactions .
Mode of Action
Boronic esters are typically involved in the suzuki-miyaura reaction, a type of palladium-catalyzed cross-coupling reaction . This reaction is used to form carbon-carbon bonds, which is a key process in organic synthesis.
Action Environment
It is known that the compound should be stored at temperatures between 2-8°c for optimal stability .
Properties
IUPAC Name |
2-(2-fluoro-4,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BFO4/c1-13(2)14(3,4)20-15(19-13)9-7-11(17-5)12(18-6)8-10(9)16/h7-8H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHDJMCPSMSTJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675038 | |
Record name | 2-(2-Fluoro-4,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150271-76-3 | |
Record name | 2-(2-Fluoro-4,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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